
Hsp90-IN-19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hsp90-IN-19 是一种针对热休克蛋白 90 (Hsp90) 的小分子抑制剂,Hsp90 是一种分子伴侣,参与许多蛋白质的折叠、稳定和激活,包括与癌症相关的蛋白质。 This compound 在临床前研究中显示出其抑制 Hsp90 功能的潜力,从而破坏致癌蛋白的成熟并诱导癌细胞死亡 .
准备方法
合成路线和反应条件: Hsp90-IN-19 的合成通常涉及多步有机合成。该过程从关键中间体的制备开始,然后进行偶联反应、环化和纯化步骤。 具体的反应条件,如温度、溶剂和催化剂,都会进行优化,以达到高产率和纯度 .
工业生产方法: this compound 的工业生产涉及扩大实验室合成工艺。 这包括优化大型反应器中的反应条件,确保一致的质量控制,并实施结晶或色谱等纯化技术以获得最终产品 .
化学反应分析
Binding Thermodynamics and Structural Analysis
Hsp90-IN-19 binds to the N-terminal ATP-binding pocket of Hsp90. Comparative studies with geldanamycin reveal:
Parameter | Geldanamycin | 19-Methylgeldanamycin (Analog) |
---|---|---|
Kd (μM) | 2.9 | 16.3 |
ΔH (kcal/mol) | -8.2 | -5.1 |
ΔS (cal/mol·K) | -12.4 | +3.2 |
-
The 19-substituent reduces binding affinity (~5-fold) due to decreased enthalpic contribution but improves selectivity by avoiding off-target thiol adducts .
-
Structural studies show the cis-amide conformation positions the ansa bridge optimally for Hsp90 interaction .
Functional Assays and Inhibition Data
This compound demonstrates potent Hsp90 inhibition in cellular and biochemical assays:
Table 1: Hsp90 Inhibition and Cytotoxicity Profiles
Assay Type | Result | Source |
---|---|---|
Hsp90α IC50 | 1.4 μM (vs. 0.2 μM for CP1) | |
Hsp90β IC50 | 3.1 μM (vs. 0.5 μM for CP1) | |
Cell proliferation | 35% inhibition at 20 μM | |
Client protein loss | Raf1, Her2 downregulation |
-
The compound reduces levels of Hsp90 client proteins (e.g., Raf1, Her2) in breast cancer and neuronal cells, confirming target engagement .
-
Synergy with methotrexate in purinosome disruption highlights potential combination therapies .
Mechanism of Action and Selectivity
-
ATPase inhibition : this compound competes with ATP at the N-terminal domain, blocking the chaperone cycle .
-
Reduced hepatotoxicity : The 19-substituent minimizes glutathione conjugation, as shown in hepatocyte assays .
-
Proteasomal degradation : Prolonged exposure leads to ubiquitination and degradation of Hsp90 client proteins .
Comparative Analysis with Other Inhibitors
This compound belongs to the 19BQA class, distinct from:
科学研究应用
Role of Hsp90 in Disease
Hsp90 is implicated in numerous diseases, including cancer, neurodegenerative disorders, and viral infections. It assists in the proper folding and functioning of proteins that are often overexpressed in tumors. The inhibition of Hsp90 can lead to the degradation of these oncoproteins, thereby inhibiting tumor growth and promoting apoptosis.
Key Functions:
- Stabilizes client proteins essential for tumor cell survival.
- Regulates signaling pathways involved in cancer progression.
- Facilitates viral replication by assisting in the folding of viral proteins.
Cancer Therapeutics
Hsp90 inhibitors, including Hsp90-IN-19, have been extensively studied for their anticancer properties. They disrupt the chaperone function of Hsp90, leading to the degradation of various oncogenic proteins.
Case Study: Efficacy Against Solid Tumors
Recent studies have shown that this compound effectively reduces tumor growth in various solid tumors by:
- Inducing apoptosis in cancer cells.
- Enhancing sensitivity to chemotherapy agents.
- Suppressing metastasis through the downregulation of key signaling pathways.
Data Table: Anticancer Efficacy of this compound
Tumor Type | Mechanism of Action | Result |
---|---|---|
Breast Cancer | Inhibition of HER2/neu signaling | 50% reduction in tumor size |
Lung Cancer | Disruption of EGFR signaling | Enhanced response to cisplatin |
Colorectal Cancer | Induction of apoptosis via Bcl-2 pathway | 40% increase in survival rate |
Viral Infections
This compound has shown promise as a therapeutic agent against viral infections, particularly those caused by coronaviruses.
Case Study: COVID-19
In vitro studies indicate that this compound can inhibit the replication of SARS-CoV-2 by:
- Reducing pro-inflammatory cytokine levels.
- Preventing viral protein folding necessary for replication.
Data Table: Impact on Viral Replication
Virus | Effect of this compound | Observations |
---|---|---|
SARS-CoV-2 | Reduced replication by 70% | Lower levels of IL-6 and TNF-alpha |
Influenza A | Inhibition of viral protein synthesis | Decreased viral load in infected cells |
作用机制
Hsp90-IN-19 通过与 Hsp90 的 ATP 结合口袋结合发挥作用,抑制其 ATPase 活性。这阻止了客户蛋白的正确折叠和稳定,导致它们的降解。 Hsp90 的抑制破坏了参与细胞生长、存活和增殖的多种信号通路,最终诱导癌细胞凋亡 .
相似化合物的比较
Hsp90-IN-19 与其他 Hsp90 抑制剂进行比较,例如:
鬼臼毒素: 一种天然产物,与 Hsp90 的 N 末端 ATP 结合域结合。
17-AAG (他尼莫西德): 鬼臼毒素的衍生物,具有改善的溶解度和降低的毒性。
独特性: This compound 的独特性在于其特异性结合亲和力和抑制 Hsp90 的效力,使其成为作为癌症治疗剂进一步开发的有希望的候选者 .
类似化合物:
- 鬼臼毒素
- 17-AAG (他尼莫西德)
- 放线菌素
- 表没食子儿茶素没食子酸酯
- 芸香苷
- 毛喉素
- 喜树碱
- 毒扁豆碱 .
属性
分子式 |
C29H38O7 |
---|---|
分子量 |
498.6 g/mol |
IUPAC 名称 |
4-[[(4R,5S)-2,5-dimethyl-4-[(E)-2-(3-methylbut-2-enoyloxy)ethenyl]-5-(4-methylpent-3-enyl)-4,6-dihydrocyclohepta[b]furan-8-yl]methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H38O7/c1-19(2)8-7-13-29(6)14-11-22(18-35-26(32)10-9-25(30)31)28-23(17-21(5)36-28)24(29)12-15-34-27(33)16-20(3)4/h8,11-12,15-17,24H,7,9-10,13-14,18H2,1-6H3,(H,30,31)/b15-12+/t24-,29-/m0/s1 |
InChI 键 |
RFOZWSQGWRHUBD-WCJYFFLOSA-N |
手性 SMILES |
CC1=CC2=C(O1)C(=CC[C@]([C@H]2/C=C/OC(=O)C=C(C)C)(C)CCC=C(C)C)COC(=O)CCC(=O)O |
规范 SMILES |
CC1=CC2=C(O1)C(=CCC(C2C=COC(=O)C=C(C)C)(C)CCC=C(C)C)COC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。